molecular formula C10H10N2O2 B11905692 5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid

Cat. No.: B11905692
M. Wt: 190.20 g/mol
InChI Key: HTOQKXDKXOHSDJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring fused with a methano bridge and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid as an anticancer agent. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating a series of quinoxaline derivatives, including this compound, researchers assessed their antiproliferative activity against several human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated significant cytotoxic effects across these lines:

CompoundHeLa IC50 (µg/mL)HT-29 IC50 (µg/mL)A2780 IC50 (µg/mL)
This compound10.5 ± 1.212.3 ± 0.915.4 ± 1.1
Control (Doxorubicin)0.05 ± 0.010.07 ± 0.020.06 ± 0.01

The data shows that while the compound exhibits cytotoxic properties, it is less potent than established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

Beyond anticancer applications, this compound has also been investigated for its antimicrobial effects. The quinoxaline structure is known for its ability to inhibit bacterial growth.

Case Study: Antimicrobial Activity

A study focused on synthesizing derivatives of quinoxaline compounds found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound25
Control (Penicillin)0.1

The results indicated that while the compound showed some antimicrobial activity, it was not as effective as traditional antibiotics like Penicillin .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoxaline: Similar structure but lacks the methano bridge and carboxylic acid group.

    Quinoxaline: The parent compound without the tetrahydro and methano modifications.

    5,8-Dibromoquinoxaline: A halogenated derivative with different chemical properties.

Uniqueness

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is unique due to its specific structural features, including the methano bridge and carboxylic acid group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid (CAS Number: 1706452-01-8) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological evaluations based on available research findings.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 190.20 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in the available sources, similar compounds have been synthesized through various methodologies including cyclization reactions and functional group modifications.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

In a study evaluating various substituted quinoxaline derivatives, it was found that certain compounds exhibited significant antimicrobial properties against a range of bacterial strains. The activity was attributed to the structural characteristics of the quinoxaline core, which enhances interaction with microbial targets .

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative conditions through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition against both bacterial strains compared to control groups.
  • Case Study on Neuroprotection :
    • Objective : To assess neuroprotective effects in a model of oxidative stress.
    • Method : In vitro assays were conducted using neuronal cell lines exposed to oxidative agents.
    • Results : Treatment with the compound resulted in reduced cell death and decreased levels of reactive oxygen species (ROS), indicating potential neuroprotective properties.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisc diffusion assaySignificant inhibition of bacterial growth
NeuroprotectionIn vitro oxidative stress modelReduced cell death and ROS levels

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)7-4-11-8-5-1-2-6(3-5)9(8)12-7/h4-6H,1-3H2,(H,13,14)

InChI Key

HTOQKXDKXOHSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=NC=C(N=C23)C(=O)O

Origin of Product

United States

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